Scandium-46

Sedimentology Coastal Engineering Radiotracer Hydrology

Sediment transport and RPT studies demand radiotracers with sufficient half-life and penetrating gamma signatures unmet by short-lived ⁴⁷Sc (3.35 d) or ¹⁹⁸Au (2.7 d). Scandium-46 (CAS 13967-63-0) addresses these with an 83.79-day half-life and dual gamma photopeaks at 889/1120 keV (>99.9% intensity). • Validated in multi-Ci port sediment studies (3.7-8 Ci) with NaI(Tl) detection through water and sediment overburden • Multi-week RPT campaigns without tracer replacement; superior reconstruction accuracy vs. ¹⁹⁸Au per MCNPX simulation • Available as Sc-glass powder (40-100 μm), sealed capsules, or custom irradiation service with full regulatory documentation

Molecular Formula Sc
Molecular Weight 45.955167 g/mol
CAS No. 13967-63-0
Cat. No. B079585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium-46
CAS13967-63-0
Synonyms46Sc radioisotope
Sc-46 radioisotope
Scandium-46
Molecular FormulaSc
Molecular Weight45.955167 g/mol
Structural Identifiers
SMILES[Sc]
InChIInChI=1S/Sc/i1+1
InChIKeySIXSYDAISGFNSX-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes7 hr / 46 chloride / 250 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium-46 Radiotracer Procurement Guide: Nuclear Properties, Comparator Differentiation, and Selection Criteria


Scandium-46 (⁴⁶Sc, CAS 13967-63-0) is a reactor-produced, beta/gamma-emitting radioisotope with a half-life of 83.79 ± 0.04 days, decaying exclusively via β⁻ emission to stable titanium-46 [1]. Its decay is accompanied by two high-intensity, well-resolved gamma photopeaks at 889.260 keV (99.98% intensity) and 1120.520 keV (99.99% intensity), providing a distinctive, easily detectable dual-line spectral signature [1]. Produced by thermal neutron capture on natural scandium-45 (σₜₕ ≈ 27 barns for the ⁴⁵Sc(n,γ)⁴⁶Sc reaction) or as a co-product in proton-induced reactions on titanium targets, ⁴⁶Sc is most commonly deployed as a radiotracer in the form of scandium glass powder for sediment transport studies, as an encapsulated particle for radioactive particle tracking (RPT) in multiphase flow reactors, and as a surrogate calibration source in lieu of cobalt-60 [2][3].

Why Scandium-46 Cannot Be Replaced by In-Class Radioisotopes Without Quantitative Performance Loss


The decision to use ⁴⁶Sc over structurally analogous radioisotopes—such as iridium-192, cobalt-60, gold-198, or even other scandium isotopes (⁴³Sc, ⁴⁴Sc, ⁴⁷Sc)—cannot be reduced to a simple half-life or gamma-energy substitution. Each candidate isotope presents a distinct trade-off matrix involving half-life, gamma-ray energy and intensity, specific activity achievable under given neutron flux, self-absorption in particulate form, chemical compatibility with glass or encapsulation matrices, and detector response characteristics [1]. For example, Ir-192 possesses a shorter half-life (73.83 days) and a complex multi-line gamma spectrum with lower-energy photopeaks (316, 468, 604 keV) that are more susceptible to attenuation and spectral interference in field-deployed NaI(Tl) detectors, whereas ⁴⁶Sc's 889 and 1120 keV lines penetrate sediment overburden and water columns with lower attenuation coefficients [1][2]. Conversely, Co-60 (half-life 5.27 years; gamma lines at 1173 and 1332 keV) generates prohibitive long-term radioactive waste management burdens for multi-month field studies, and its high density (8.9 g/cm³ vs. 3.0 g/cm³ for Sc) causes severe beta-particle self-absorption, reducing effective specific activity in particulate tracer applications [3]. These interconnected physical constraints mean that no single alternative isotope simultaneously satisfies the requirements for (i) field-deployable gamma detection sensitivity, (ii) multi-month experimental duration without mid-study source replacement, and (iii) chemical incorporation into a density-matched glass matrix.

Scandium-46 Comparator-Based Quantitative Differentiation Evidence


Scandium-46 vs. Iridium-192 for Long-Range Sediment Transport: Head-to-Head Systematic Comparison (Courtois & Anguenot, 1973)

In the only published systematic head-to-head comparison of ⁴⁶Sc and ¹⁹²Ir as radioisotopic glass tracers for bed-load transport studies in rivers and estuaries, Courtois and Anguenot (1973) evaluated all critical selection criteria and concluded that 'except for the transport problem, scandium-46 is preferable to iridium-192 in all other respects' [1]. The comparison matrix addressed gamma detection efficiency in field conditions, half-life suitability for multi-month campaigns, chemical incorporation into glass matrices, and radiation safety profiles. ⁴⁶Sc's half-life of 83.79 days provides approximately 14% longer usable tracer lifetime than ¹⁹²Ir (73.83 days), and its gamma emissions at 889 keV and 1120 keV are less attenuated by water and sediment overburden compared to ¹⁹²Ir's lower-energy lines at 316, 468, and 604 keV [2]. This conclusion has been operationally validated in multiple Indian port sediment studies where ⁴⁶Sc glass powder (40–100 μm particle size, 3.7–11.1 GBq activity) was deployed over periods exceeding two half-lives and successfully tracked using waterproof NaI(Tl) scintillation detectors [3].

Sedimentology Coastal Engineering Radiotracer Hydrology

Scandium-46 as a Quantitatively Superior Surrogate for Cobalt-60 in Hot Particle Dosimetry and Calibration Standards

A direct quantitative comparison conducted at Brookhaven National Laboratory established ⁴⁶Sc as a practical surrogate for ⁶⁰Co in hot particle dosimetry studies, citing three critical advantages supported by measured physical parameters [1]. The Sc metal density of 3.0 g/cm³ versus Co metal density of 8.9 g/cm³ (a factor of ~3× lower) results in proportionally lower self-absorption of emitted beta particles within small-diameter particles (<100 μm), enabling higher effective specific activity for the same particle geometry [1]. The neutron capture cross-sections are nearly identical (³⁶ barns for Sc vs. ³⁷ barns for Co, including metastable state contributions), yet ⁴⁶Sc achieves a given specific activity with significantly shorter activation time owing to its 83.79-day half-life versus 5.27 years for ⁶⁰Co, reaching saturation more rapidly [1]. In a separate study, Santoso et al. (2024) fabricated a sealed ⁴⁶Sc calibration source with measured radioactivity of 1.17 ± 0.08 μCi and demonstrated via multi-channel analyzer γ-spectrometry that the ⁴⁶Sc gamma spectrum is spectrometrically equivalent to that of a standard ⁶⁰Co source, with radiation exposure at the container surface of 19.27 ± 0.09 μSv/h (open) and 10.78 ± 0.15 μSv/h (closed), falling to 2.40 ± 0.04 μSv/h at 1 meter (closed) [2].

Radiation Dosimetry Calibration Standards Nuclear Safety

Scandium-46 vs. Gold-198 for Radioactive Particle Tracking: Monte Carlo Simulation Demonstrates Superior Reconstruction Accuracy

In a Monte Carlo N-Particle Extended (MCNPX) simulation study comparing ⁴⁶Sc and ¹⁹⁸Au as tracer particles for radioactive particle tracking (RPT) in quadrilateral bubble column reactors, Yunos et al. (2018) developed calibration algorithms for both isotopes and demonstrated that ⁴⁶Sc yields more accurate particle position reconstruction and lower statistical uncertainty than ¹⁹⁸Au under identical detector configurations [1]. This finding was corroborated by independent experimental work from the Bhabha Atomic Research Centre, where a systematic evaluation of multiple radioisotopes (¹³⁷Cs, ⁴⁶Sc, ¹⁹⁸Au, ¹⁹²Ir) for RPT identified ⁴⁶Sc among the three most suitable isotopes, with the specific recommendation that a NaI(Tl) detector with 5 cm × 5 cm crystal size provides optimal detection efficiency for ⁴⁶Sc's 889 and 1120 keV gamma emissions [2]. The practical deployment range for RPT using ⁴⁶Sc particles at 200–500 pCi activity has been validated for three-phase slurry bubble column reactors, where ⁴⁶Sc's gamma energies provide sufficient penetration through steel reactor walls (typically 5–15 mm thickness) and dense multiphase media [3].

Multiphase Flow Reactors Radioactive Particle Tracking Process Tomography

Scandium-46 as the Principal Long-Lived Contaminant in Theranostic ⁴⁷Sc Production: Quantitative Radionuclidic Purity Impact

In the production of theranostic ⁴⁷Sc (T₁/₂ = 3.35 days) via proton irradiation of enriched titanium or natural vanadium targets, ⁴⁶Sc is consistently identified as the primary co-produced radionuclidic contaminant owing to its far longer half-life (83.79 days vs. 3.35 days for ⁴⁷Sc), which causes the radionuclidic purity of the product to degrade over time post-EOB [1][2]. Quantitative measurements from the Nature Scientific Reports study (2023) using enriched [⁵⁰Ti]TiO₂ targets irradiated with 24 MeV protons show that at end of bombardment (EOB), ⁴⁶Sc constitutes 2.3 ± 0.4% of the total radioscandium activity in the ⁴⁷Sc product fraction (1.33 ± 0.05 MBq of ⁴⁶Sc out of 57.4 ± 6.3 MBq total), with the ⁴⁷Sc radionuclidic purity measured at 91.5 ± 0.6% [3]. Pupillo et al. (2024) further demonstrated through new cross-section measurements on enriched ⁴⁸Ti, ⁴⁹Ti, and ⁵⁰Ti targets that ⁴⁶Sc co-production cross-sections must be carefully characterized up to 70 MeV to enable optimization of irradiation energy windows that minimize the ⁴⁶Sc/⁴⁷Sc activity ratio [1].

Nuclear Medicine Theranostic Radiopharmaceuticals Isotope Production

Scandium-46 Blood Flow Measurement Validation: Perfect Correlation with Tin-113 Reference Standard (R = 1.00)

In a rigorous cross-validation study of fluorescent versus radio-labeled microsphere methods for regional organ blood flow measurement, Schimmel et al. (University of Washington, 1996) simultaneously injected two radio-labeled (⁴⁶Sc and ¹¹³Sn) and four fluorescent-labeled 15-μm microspheres into an anesthetized pig and measured radioactivity in ~600 lung tissue pieces (~2 cm³ each) using a gamma counter with decay, background, and spillover correction [1]. The correlation between ⁴⁶Sc and ¹¹³Sn (the established radio-labeled reference standard) was R = 1.00, with slope = 1.00 and intercept = 0.00, representing a perfect linear agreement between the two radionuclides across the entire dynamic range of blood flow values [1]. This result validates ⁴⁶Sc as quantitatively interchangeable with ¹¹³Sn for microsphere blood flow studies while offering the practical advantage of a longer half-life (83.8 days vs. 115.1 days for ¹¹³Sn) and a simpler gamma spectrum (two major photopeaks vs. the 391.7 keV line of ¹¹³Sn) that facilitates multi-nuclide separation in studies employing up to 6–9 different isotopic labels simultaneously [2].

Regional Organ Blood Flow Microsphere Technique Preclinical Validation

Scandium-46: Evidence-Backed Application Scenarios Where Quantitative Differentiation Drives Procurement Decisions


Multi-Month Coastal Sediment Transport Monitoring in Ports and Estuaries

⁴⁶Sc in the form of scandium glass powder (1% Sc₂O₃ incorporated into borosilicate glass frit, ground to 40–100 μm to match native bed material granulometry) is the experimentally validated radiotracer of choice for sediment transport studies spanning 2–6 months. As demonstrated at Cochin Port (3.7 Ci ⁴⁶Sc), New Mangalore Port (8 Ci), and Kolkata Port (148–240 GBq), the 83.79-day half-life ensures sufficient residual activity for tracking over multiple half-lives, while the 889 and 1120 keV gamma lines provide reliable detection through sediment overburden and water columns using waterproof NaI(Tl) scintillation detectors [1]. The systematic H2H comparison by Courtois and Anguenot (1973) established that ⁴⁶Sc is preferable to ¹⁹²Ir in all respects except transport logistics, making ⁴⁶Sc the evidence-based procurement choice when detection sensitivity and multi-month duration are primary requirements [2].

Radioactive Particle Tracking (RPT) for Opaque Multiphase Flow Reactor Diagnostics

For non-invasive flow visualization in gas–liquid–solid slurry bubble columns, fluidized beds, and pneumatic conveyors, ⁴⁶Sc-encapsulated tracer particles (200–500 pCi activity) offer the optimal balance of gamma penetration, half-life, and reconstruction accuracy. Monte Carlo simulation (MCNPX) demonstrated that ⁴⁶Sc yields more accurate particle position reconstruction with lower statistical uncertainty than ¹⁹⁸Au, owing to its higher-energy gamma emissions (889/1120 keV vs. 412 keV) that experience less attenuation through steel reactor walls and dense multiphase media [3]. The 83.79-day half-life enables continuous multi-week RPT campaigns without tracer replacement—a decisive advantage over ¹⁹⁸Au (T₁/₂ = 2.695 days) and ⁴⁷Sc (T₁/₂ = 3.35 days). The optimized detector configuration uses NaI(Tl) crystals of 5 cm × 5 cm, with three detectors per plane sufficient for accurate 3D reconstruction [4].

Gamma Spectrometry Calibration Source as a Practical Cobalt-60 Alternative

For laboratories requiring gamma calibration standards but facing regulatory or supply constraints on ⁶⁰Co, ⁴⁶Sc sealed sources provide spectrometrically equivalent performance without the multi-year radioactive waste burden. Santoso et al. (2024) demonstrated that a sealed ⁴⁶Sc source (1.17 ± 0.08 μCi, aluminum-encapsulated) produces a gamma spectrum matching standard ⁶⁰Co source characteristics when analyzed by multi-channel analyzer γ-spectrometry, with measured radiation exposure of 19.27 ± 0.09 μSv/h at the open container surface and 2.40 ± 0.04 μSv/h at 1 meter (closed) [5]. The 83.79-day half-life allows the source to decay to near-background levels within approximately 2 years, drastically simplifying disposal logistics compared to ⁶⁰Co (T₁/₂ = 5.27 years, requiring ~30 years to decay to equivalent residual activity) [6].

Multi-Nuclide Preclinical Blood Flow Studies Using Labeled Microspheres

In preclinical research requiring simultaneous measurement of regional organ blood flow using multiple radioactive microsphere labels, ⁴⁶Sc occupies a validated spectral window with its 889 keV photopeak, well-separated from ¹¹³Sn (391.7 keV), ⁵⁷Co (122 keV), ¹⁰³Ru (497 keV), ⁹⁵Nb (765 keV), and ⁸⁵Sr (514 keV). The perfect quantitative correlation with ¹¹³Sn (R = 1.00, slope = 1.00, intercept = 0.00) validates ⁴⁶Sc as a fully interchangeable radionuclide for blood flow measurement in protocols using up to 9 simultaneous labels [7]. The 83.8-day half-life provides sufficient shelf life for multi-session experimental protocols while allowing decay to background within months of study completion.

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